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Abstract
Fasiglifam (TAK-875), a potent and selective agonist of the G protein-coupled receptor 40

(GPR40), was a promising novel oral therapy for type 2 diabetes mellitus. Its unique

mechanism of action, which involved stimulating glucose-dependent insulin secretion, offered

the potential for effective glycemic control with a reduced risk of hypoglycemia. Despite

showing significant efficacy in Phase II and early Phase III clinical trials, the development of

fasiglifam was voluntarily terminated by Takeda Pharmaceutical Company Limited in December

2013 due to concerns about drug-induced liver injury (DILI). This in-depth technical guide

synthesizes the available data on the clinical development of fasiglifam, detailing its

mechanism of action, clinical trial results, and the subsequent investigations into the

mechanisms of its hepatotoxicity that ultimately led to its discontinuation.

Introduction: The Promise of a Novel GPR40
Agonist
Fasiglifam was developed as a first-in-class oral medication designed to selectively activate

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] This receptor is highly

expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated

insulin secretion (GSIS) in the presence of elevated fatty acids.[3][4] The glucose-dependent
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nature of this action was a key therapeutic advantage, as it suggested a lower intrinsic risk of

hypoglycemia compared to other insulin secretagogues like sulfonylureas.[5][6] Early clinical

studies demonstrated that fasiglifam effectively improved glycemic control in patients with type

2 diabetes.[5][7] However, emerging data from the extensive Phase III program raised

significant liver safety concerns, ultimately leading to the termination of its development.[8][9]

[10]

Mechanism of Action: The GPR40 Signaling
Pathway
Fasiglifam acts as an ago-allosteric modulator of GPR40.[1][3] Upon binding, it potentiates the

signaling cascade initiated by endogenous free fatty acids, leading to an increase in

intracellular calcium levels and enhanced insulin secretion from pancreatic β-cells, but only in

the presence of elevated glucose.[4] The signaling pathway is primarily mediated through the

Gαq subunit of the G protein.
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Caption: GPR40 signaling pathway activated by Fasiglifam.

Clinical Development and Termination
The clinical development program for fasiglifam encompassed multiple Phase II and Phase III

studies. While efficacy in lowering HbA1c was consistently demonstrated, the safety data,

particularly from the larger and longer-term Phase III trials, revealed a concerning trend of liver

enzyme elevations.[5][11]
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Summary of Key Clinical Trial Data
The decision to terminate the development of fasiglifam was based on a comprehensive review

of data from numerous clinical trials. A pooled analysis of 15 double-blind studies, including

9,139 patients with type 2 diabetes, highlighted the liver safety signal.[11]

Parameter
Fasiglifam (All
Doses,
n=5,359)

Placebo
(n=~249-1603)

Active
Comparators
(Sitagliptin or
Glimepiride,
n=~370)

Reference(s)

Incidence of ALT

> 3x ULN
2.7% 0.5% 0.8% [11]

Incidence of ALT

or AST ≥3x ULN

(CVOT)

2.1% 0.5% (p < 0.001) Not Applicable [2]

Incidence of ALT

or AST ≥10x

ULN (CVOT)

0.31%
0.06% (p <

0.001)
Not Applicable [2]

Serious Liver

Injury Cases

3 (1 Hy's Law, 2

near Hy's Law)
Not Reported Not Reported [11][12]

ULN: Upper Limit of Normal; CVOT: Cardiovascular Outcomes Trial; ALT: Alanine

Aminotransferase; AST: Aspartate Aminotransferase.

A dedicated cardiovascular outcomes trial was prematurely terminated after enrolling 3,207 of

the planned 5,000 participants due to these liver safety concerns.[2] The median duration of

exposure in this trial was approximately 248 days.[2]

Experimental Protocols: A Synopsis
The clinical trial program for fasiglifam involved a series of randomized, double-blind, placebo-

and active-controlled studies.

Phase III Efficacy and Safety Trial (Example):[5][7]
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Objective: To assess the efficacy and safety of fasiglifam in Japanese patients with type 2

diabetes inadequately controlled by diet and exercise.

Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participants: 192 patients were randomized to receive once-daily fasiglifam 25 mg (n=63),

fasiglifam 50 mg (n=62), or placebo (n=67) for 24 weeks.

Inclusion Criteria: Patients with type 2 diabetes, HbA1c between 7.0% and 10.0%, and

treated with diet and exercise alone.

Primary Endpoint: Change from baseline in HbA1c at week 24.

Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms, and

laboratory parameters, including liver function tests.

Cardiovascular Outcomes Trial (CVOT):[2]

Objective: To evaluate the cardiovascular safety of fasiglifam in patients with type 2 diabetes

at high cardiovascular risk.

Design: A multicenter, randomized, double-blind, placebo-controlled, two-arm trial.

Participants: Intended to randomize 5,000 participants; 3,207 were enrolled (1,604 to

fasiglifam, 1,603 to placebo) before termination.

Inclusion Criteria: Patients with type 2 diabetes and a history of cardiovascular disease.

Primary Endpoint: Composite of cardiovascular death, nonfatal myocardial infarction, and

nonfatal stroke.

Safety Oversight: An independent Data Monitoring Committee (DMC) and a Liver Safety

Evaluation Committee (LSEC) provided ongoing safety surveillance.

Mechanistic Investigation of Hepatotoxicity
Following the termination, extensive retrospective studies were conducted to understand the

mechanisms underlying fasiglifam-induced liver injury.[13][14] Several potential hazards were
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identified.

Proposed Mechanisms of Fasiglifam-Induced Liver
Injury
The leading hypothesis for fasiglifam's hepatotoxicity involves a multi-faceted mechanism,

including the formation of reactive metabolites, inhibition of bile acid transporters, and

mitochondrial dysfunction.[13][14]
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Caption: Proposed mechanisms of Fasiglifam-induced liver injury.
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Experimental Protocols for Mechanistic Studies
Covalent Binding Assay:[13]

Objective: To determine the potential for fasiglifam to form reactive metabolites that bind

covalently to liver proteins.

Methodology:

Cryopreserved human hepatocytes were incubated at 37°C with 10 µM of ¹⁴C-labeled

fasiglifam for 4 hours.

Following incubation, cells were washed and proteins were precipitated with acetonitrile.

The protein pellet was repeatedly washed to remove non-covalently bound radioactivity.

The amount of radioactivity remaining in the protein pellet was quantified by liquid

scintillation counting and used to calculate the extent of covalent binding (pmol

equivalent/mg protein).

The Covalent Binding Burden (CVB) was calculated, with a threshold >1 mg/day

considered a risk for DILI. Fasiglifam's CVB was determined to be 2.0 mg/day.[13]

Hepatic Transporter Inhibition Assay:[13][14]

Objective: To assess the inhibitory potential of fasiglifam and its acyl glucuronide metabolite

(TAK-875AG) on key hepatic transporters.

Methodology:

Vesicular transport assays were performed using membrane vesicles from cells

overexpressing human transporters such as BSEP, MRP2, and MRP3.

The uptake of a specific radiolabeled substrate for each transporter was measured in the

presence and absence of varying concentrations of fasiglifam or TAK-875AG.

The concentration of the test compound that inhibited substrate transport by 50% (IC₅₀)

was determined.
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Results showed that TAK-875AG was a particularly potent inhibitor of MRP3.[13][14]

Mitochondrial Toxicity Assay:[13][14]

Objective: To evaluate the effect of fasiglifam on mitochondrial function.

Methodology:

Mitochondrial respiration in HepG2 cells was measured using high-resolution respirometry

(e.g., Seahorse XF Analyzer).

The activity of individual mitochondrial respiratory chain complexes (Complex I, II, etc.)

was assessed in isolated rat liver mitochondria.

The assays measured oxygen consumption rates after the addition of fasiglifam, revealing

inhibitory effects on mitochondrial respiration.[13][14]

Conclusion
The termination of fasiglifam's clinical development serves as a critical case study in drug

development, highlighting the unpredictability of idiosyncratic drug-induced liver injury. Despite

a promising mechanism of action and significant efficacy, the emergence of a clear liver safety

signal in late-stage trials necessitated its discontinuation.[2][8] Subsequent mechanistic studies

have provided valuable insights into the potential causes of this toxicity, implicating the

formation of a reactive acyl glucuronide metabolite, inhibition of hepatic transporters, and

mitochondrial dysfunction.[13][14] This body of work underscores the importance of

comprehensive preclinical safety assessments and vigilant monitoring in clinical trials to ensure

patient safety. The findings from the fasiglifam program continue to inform the development of

safer GPR40 agonists and contribute to the broader understanding of the mechanisms of DILI.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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